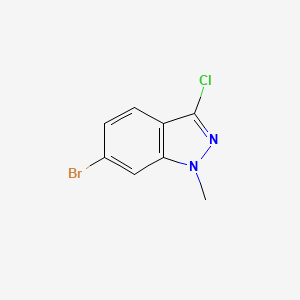

6-Bromo-3-chloro-1-methyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Mécanisme D'action

Target of Action

6-Bromo-3-chloro-1-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to be biologically active compounds used for the treatment of various disorders including cancer cells and microbes . They show various biologically vital properties .

Mode of Action

It is known that indazole derivatives can inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage .

Biochemical Pathways

It has been found that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These are key mediators in the inflammatory response, suggesting that this compound may have anti-inflammatory properties.

Result of Action

It has been found that indazole derivatives can inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage . This suggests that this compound may have potential therapeutic effects in conditions characterized by inflammation.

Analyse Biochimique

Biochemical Properties

6-Bromo-3-chloro-1-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may modulate oxidative stress responses by enhancing the activity of these enzymes, thereby reducing the levels of reactive oxygen species in cells .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle, particularly at the G0–G1 phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is essential for DNA replication and transcription . Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing antioxidant defenses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of this compound and its metabolites through the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various cytoplasmic proteins, while in the nucleus, it can bind to DNA and transcription factors, thereby modulating gene expression . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines in a catalyst-free environment . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

6-Bromo-3-chloro-1-methyl-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-3-iodo-1-methyl-1H-indazole

- 6-Bromo-5-chloro-1H-indazole

- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine

Uniqueness

6-Bromo-3-chloro-1-methyl-1H-indazole is unique due to its specific bromine and chlorine substitutions, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for various research applications .

Activité Biologique

6-Bromo-3-chloro-1-methyl-1H-indazole is an indazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H6BrClN2 and a molecular weight of approximately 229.05 g/mol. The presence of bromine and chlorine substituents on the indazole ring contributes to its unique chemical reactivity and biological activities. The structural characteristics allow for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins involved in inflammatory and cancer pathways:

- Anti-inflammatory Activity : This compound has been shown to inhibit the production of catabolic mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner. These mediators are crucial in the inflammatory response, particularly in conditions like osteoarthritis.

- Cancer Cell Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is essential for programmed cell death. This suggests a potential role in cancer therapy by targeting malignant cells.

Biochemical Pathways

The compound's interaction with oxidative stress pathways is also noteworthy. It has been observed to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing reactive oxygen species (ROS) levels in cells. This modulation may contribute to its protective effects against oxidative damage.

In Vitro Studies

Several studies have evaluated the efficacy of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that this indazole derivative significantly reduced inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

- Molecular Docking Studies : Molecular docking simulations revealed a strong binding affinity of this compound with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The binding energy was calculated at -8.80 kcal/mol, suggesting that it could serve as a selective COX-2 inhibitor .

Case Studies

In preclinical models, this compound exhibited promising results:

| Study | Findings |

|---|---|

| Study A | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study B | Reduced levels of inflammatory cytokines by up to 50% in cultured osteoarthritic chondrocytes. |

These findings underscore the compound's potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers.

Propriétés

IUPAC Name |

6-bromo-3-chloro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHXDOLGOEEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.